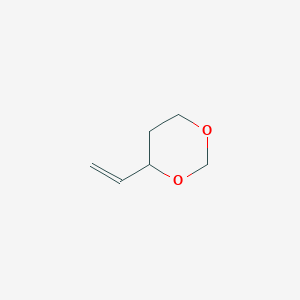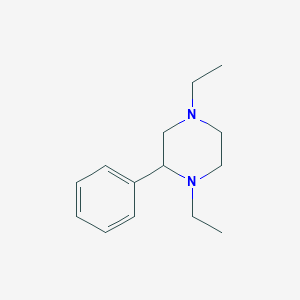
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, also known as 2,5,9-trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, is an organic compound with the molecular formula C14H12O3 and a molar mass of 228.247 g/mol This compound is a derivative of psoralen, a naturally occurring furocoumarin found in various plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5’,8-trimethylpsoralen with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one has been studied for various scientific research applications, including:
Chemistry: Used as a photoreactive agent in organic synthesis and photochemistry studies.
Biology: Investigated for its potential to cross-link DNA and proteins, making it useful in studying DNA-protein interactions.
Medicine: Explored for its potential in photodynamic therapy for treating skin conditions and certain types of cancer.
Industry: Utilized in the development of photostable materials and coatings.
Wirkmechanismus
The mechanism of action of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one involves its ability to absorb ultraviolet (UV) light and form reactive intermediates. These intermediates can interact with biological molecules such as DNA, leading to the formation of cross-links. This photoreactivity is the basis for its use in photodynamic therapy, where it can induce cell death in targeted tissues by causing DNA damage .
Vergleich Mit ähnlichen Verbindungen
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one is similar to other furocoumarins, such as:
Psoralen: A naturally occurring compound with similar photoreactive properties.
Bergapten: Another furocoumarin used in phototherapy.
Imperatorin: Known for its biological activities and used in traditional medicine.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and photophysical properties. This makes it a valuable compound for specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
1322-64-1 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
furo[3,2-g]chromen-7-one;methane |
InChI |
InChI=1S/C11H6O3.3CH4/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11;;;/h1-6H;3*1H4 |
InChI-Schlüssel |
MTPNIGIDZHDBEU-UHFFFAOYSA-N |
Kanonische SMILES |
C.C.C.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


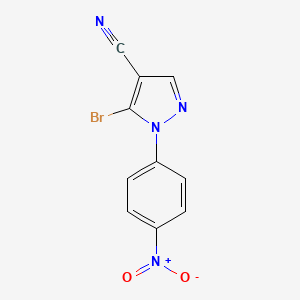
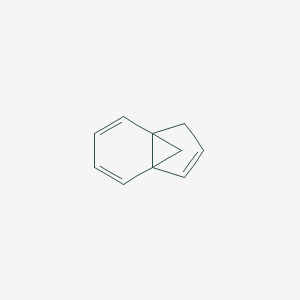


![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
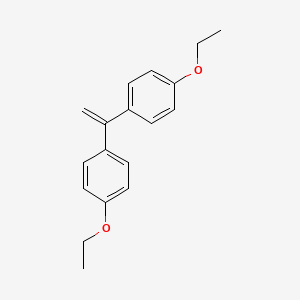

![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
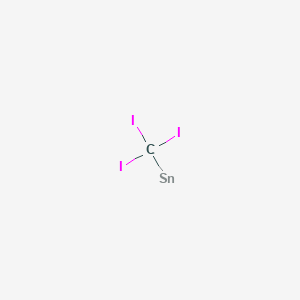
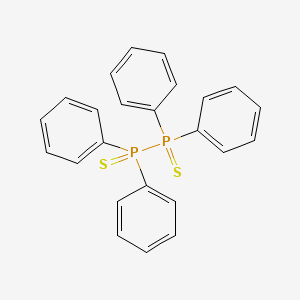
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
